Dilongifolylborane

asymmetric hydroboration enantioselectivity trisubstituted alkene

Trisubstituted acyclic and cyclic alkenes pose a significant challenge for conventional chiral boranes-Ipc₂BH fails to provide useful asymmetric induction due to excessive steric hindrance. Dilongifolylborane (Lgf₂BH) occupies an intermediate steric niche that resolves this limitation. • Converts 2-methyl-2-butene and 2-methyl-2-pentene to chiral alcohols with 70-78% ee; inaccessible with Ipc₂BH. • Hydroborates 1-methyl-1-cyclopentene to trans-2-methylcyclopentanol in 83% yield and 63% ee. • Isolable white solid (mp 160-161 °C); no in-situ preparation required-reduces workflow complexity. • Upgradable to 100% ee via recrystallization for maximum stereochemical fidelity in API synthesis.

Molecular Formula C30H50B
Molecular Weight 421.5 g/mol
Cat. No. B1641155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilongifolylborane
Molecular FormulaC30H50B
Molecular Weight421.5 g/mol
Structural Identifiers
SMILES[B](CC1C2CCC3C2C(CCCC31C)(C)C)CC4C5CCC6C5C(CCCC64C)(C)C
InChIInChI=1S/C30H50B/c1-27(2)13-7-15-29(5)21-11-9-19(25(21)27)23(29)17-31-18-24-20-10-12-22-26(20)28(3,4)14-8-16-30(22,24)6/h19-26H,7-18H2,1-6H3
InChIKeyWGXMLHBSRHYXEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dilongifolylborane – Chiral Borane for Asymmetric Hydroboration


Dilongifolylborane (CAS 77882-24-7, C₃₀H₅₁B, MW 422.55), also designated Lgf₂BH, is a chiral dialkylborane reagent used for the asymmetric hydroboration of prochiral alkenes [1]. Derived from the naturally abundant sesquiterpene (+)-longifolene, it is a white solid with a melting point of 160–161 °C and is sparingly soluble in common organic solvents such as THF, CH₂Cl₂, and CHCl₃ [1]. The reagent is characterized by an intermediate steric profile that distinguishes it from bulkier chiral boranes like diisopinocampheylborane (Ipc₂BH) .

Asymmetric hydroboration of trisubstituted alkenes
Intermediate steric demand; enables hindered substrate access
Isolable solid reagent; simplifies handling vs in‑situ alternatives

Why Dilongifolylborane Cannot Be Substituted by Ipc₂BH


Chiral dialkylboranes exhibit profound differences in steric demand, which directly govern substrate compatibility and enantioselectivity. Substituting Dilongifolylborane with the more sterically congested diisopinocampheylborane (Ipc₂BH) often results in poor or negligible asymmetric induction for trisubstituted alkenes due to excessive steric hindrance preventing effective π‑face discrimination [1]. Conversely, less sterically demanding reagents like monoisopinocampheylborane may provide insufficient stereocontrol for certain substrates . Dilongifolylborane occupies a distinct steric niche—less demanding than Ipc₂BH but more constrained than many alternatives—enabling successful asymmetric hydroboration of trisubstituted acyclic and cyclic alkenes that are otherwise challenging or inaccessible .

Bulky Ipc₂BH may show negligible enantioselectivity for trisubstituted alkenes due to excessive steric hindrance.
Less hindered monoisopinocampheylborane may provide insufficient stereocontrol for certain substrates.
The intermediate steric niche of Dilongifolylborane is required for effective π‑face discrimination in hindered alkenes.

Dilongifolylborane vs. Chiral Boranes: Key Evidence


Enantioselectivity for Trisubstituted Alkenes vs. Ipc₂BH

Dilongifolylborane provides good enantioselectivity (60–78% ee) for the asymmetric hydroboration of acyclic and cyclic trisubstituted alkenes, a substrate class for which the bulkier diisopinocampheylborane (Ipc₂BH) typically shows low or no useful asymmetric induction due to steric constraints [1]. The target compound's less sterically demanding nature enables successful reaction with trisubstituted olefins, whereas Ipc₂BH is more suitable for cis‑disubstituted alkenes (up to 98% ee) but fails with trisubstituted substrates [2].

Enantioselectivity vs Ipc₂BH
Class-level
60–78% ee for trisubstituted alkenes (e.g., 2‑methyl‑2‑butene: 70% ee) vs Ipc₂BH: negligible induction
Supports reagent selection for hindered alkene substrates
Class-level trend; verify ee per specific substrate
asymmetric hydroboration enantioselectivity trisubstituted alkene

Steric Demand vs. Ipc₂BH

Dilongifolylborane is characterized by an intermediate steric requirement, which is lower than that of diisopinocampheylborane (Ipc₂BH) . This steric differentiation is the mechanistic basis for its superior performance with trisubstituted alkenes, where the smaller steric profile of the longifolyl groups allows better access to the alkene π‑system and more effective chiral induction, whereas Ipc₂BH is too bulky to accommodate the additional alkyl substituent of trisubstituted olefins [1].

Steric demand vs Ipc₂BH
Class-level
Intermediate steric profile; lower than Ipc₂BH, higher than monoisopinocampheylborane
Determines substrate compatibility and enantioselectivity outcome
Qualitative inference from substrate scope
steric demand chiral borane asymmetric synthesis

Yield and Enantioselectivity for Cyclic Trisubstituted Alkenes

Dilongifolylborane enables the asymmetric hydroboration of cyclic trisubstituted alkenes with good yields and moderate enantioselectivities. For 1‑methyl‑1‑cyclopentene, the reaction proceeds in 83% yield to give trans‑2‑methylcyclopentanol with 63% ee [1]. Similarly, 1‑ethyl‑1‑cyclopentene yields the corresponding alcohol in 81% yield with 60% ee [1].

Cyclic alkene hydroboration
Reported
1‑Methyl‑1‑cyclopentene: 83% yield, 63% ee (1R,2R); 1‑ethyl analog: 81% yield, 60% ee
Supports synthesis of chiral cyclic alcohols
Limited direct comparator data available
asymmetric hydroboration cyclic alkene enantiomeric excess

Enantioselectivity for Acyclic Trisubstituted Alkenes vs. Limonylborane

Dilongifolylborane provides higher enantioselectivities (70–78% ee) for the hydroboration of acyclic trisubstituted alkenes such as 2‑methyl‑2‑butene and 2‑methyl‑2‑pentene compared to limonylborane, which generally yields ≤60% ee for similar substrates [1].

vs Limonylborane (acyclic)
Reported
2‑Methyl‑2‑butene: 70% ee; 2‑methyl‑2‑pentene: 75% ee vs limonylborane ~60% ee
Reported higher ee may reduce purification steps
Cross-study comparison; validate in own laboratory
asymmetric hydroboration acyclic alkene enantioselectivity

Physical Form and Handling: Solid vs. In-Situ Boranes

Dilongifolylborane is an isolable, air‑ and moisture‑sensitive solid (mp 160–161 °C) that can be stored and handled under inert atmosphere, whereas reagents such as monoisopinocampheylborane and diisopinocampheylborane are typically prepared in situ immediately before use due to lower stability [1][2]. This physical form simplifies experimental workflows and improves reproducibility.

Physical form advantage
Reported
Isolable crystalline solid, mp 160–161 °C, storable under inert gas vs in‑situ Ipc₂BH/monoIpcBH
Simplifies experimental workflow and improves reproducibility
Air- and moisture-sensitive; handle under argon
solid reagent storage stability handling

Commercial Availability and Enantiopurity

Dilongifolylborane is commercially available as a solid reagent [1][2], and its enantiomeric purity can be improved to 100% ee through a straightforward recrystallization procedure (treatment of longifolene with 0.5 M BH₃ in THF followed by decantation) [3]. This ensures access to highly enantiopure chiral hydroborating agent without reliance on in‑situ preparation.

Enantiopurity & availability
Reported
Commercially available solid; enantiopurity upgradable to 100% ee via recrystallization
Supports high-fidelity asymmetric hydroboration
Recrystallization protocol available; confirm ee post-purchase
commercial availability enantiomeric purity asymmetric synthesis

Dilongifolylborane: Key Applications


Synthesis of Chiral Tertiary Alcohols from Acyclic Trisubstituted Alkenes

Dilongifolylborane is the reagent of choice for converting acyclic trisubstituted alkenes such as 2‑methyl‑2‑butene and 2‑methyl‑2‑pentene into the corresponding chiral alcohols with 70–78% ee [1]. This application is not feasible with the more common chiral borane Ipc₂BH, which fails to provide useful asymmetric induction for these substrates . The resulting enantioenriched alcohols serve as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.

Asymmetric Hydroboration of Cyclic Trisubstituted Alkenes

Cyclic trisubstituted alkenes such as 1‑methyl‑1‑cyclopentene can be asymmetrically hydroborated using Dilongifolylborane to afford trans‑2‑methylcyclopentanol in 83% yield and 63% ee [1]. This provides a direct route to chiral cyclic alcohols with defined 1R,2R stereochemistry, which are otherwise difficult to obtain using alternative chiral borane reagents due to excessive steric hindrance [1].

Solid Chiral Borane for Chiral Intermediate Synthesis

Dilongifolylborane is an isolable solid that can be stored and handled under inert atmosphere, eliminating the need for in‑situ preparation required by many other chiral dialkylboranes [1]. This property is advantageous for industrial or high‑throughput research settings where reagent consistency, reduced preparation time, and simplified workflow are critical for reproducibility and efficiency .

Synthesis of Highly Enantiopure Chiral Building Blocks

When maximum stereochemical fidelity is required, Dilongifolylborane can be readily upgraded to 100% enantiomeric purity through a simple recrystallization procedure [1]. Using this 100% ee reagent for asymmetric hydroboration maximizes the enantioselectivity of the resulting alcohol and ensures that the stereochemical outcome is not compromised by reagent enantiopurity, a critical consideration in the synthesis of active pharmaceutical ingredients (APIs).

Application
Selection Property
Validation Focus
Chiral tertiary alcohols from acyclic trisubstituted alkenes
Enantioselectivity for acyclic trisubstituted alkenes
ee assessment with target substrates (e.g., 2-methyl-2-butene type)
Asymmetric hydroboration of cyclic trisubstituted alkenes
Yield and stereochemical outcome for cyclic substrates
trans‑2‑substituted cyclopentanol formation; verify diastereoselectivity
Solid chiral borane for streamlined workflows
Physical form and handling stability
Consistency under inert atmosphere; storage and preparation protocol
Synthesis of highly enantiopure building blocks
Reagent enantiopurity upgrade potential
Recrystallization protocol and ee verification

Technical Documentation Hub

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14 linked technical documents
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